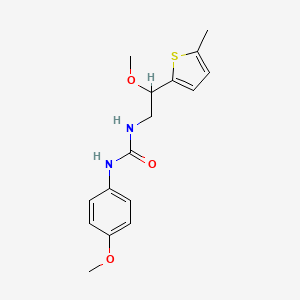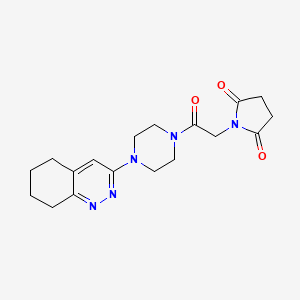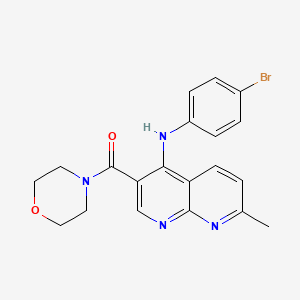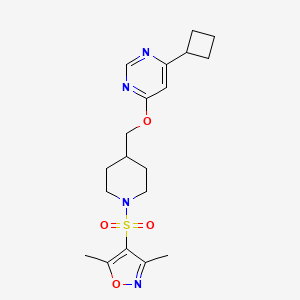![molecular formula C14H15F3N4O3S B2728833 1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine CAS No. 2060751-63-3](/img/structure/B2728833.png)
1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine” is a derivative of trifluoromethylpyridine (TFMP) . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Wissenschaftliche Forschungsanwendungen
Sulfonamides as Terminators in Cyclizations
Research shows sulfonamides, closely related to the mentioned compound, acting as novel terminators in cationic cyclizations. These terminations have been applied in the synthesis of complex polycyclic systems, highlighting the role of sulfonamides (like the methanesulfonyl group in the queried compound) in enhancing the efficiency of cyclization reactions in organic synthesis (Haskins & Knight, 2002).
Formation and Structure Determination in Sulfene Reactions
Studies have explored the reactions of sulfene, generated from compounds similar to the methanesulfonyl chloride segment, with pyridines to form complex structures, demonstrating the versatility of sulfone-related compounds in creating varied molecular architectures (Grossert et al., 1978).
Stereodynamics of N-Trifyl Substituted Compounds
Investigations into the stereodynamic behavior of trifluoromethylsulfonyl-substituted compounds, similar to parts of the queried chemical, have provided insights into molecular conformations and interactions. These studies are vital for understanding the physical and chemical properties of these compounds, which can influence their reactivity and potential applications in synthesis (Shainyan et al., 2008).
Sulfomethylation of Macrocycles
The sulfomethylation process, involving reagents like methanesulfonyl chloride, has been used to introduce methanesulfonate groups into macrocycles. This technique opens new routes for the development of mixed-side-chain macrocyclic chelates, which have potential applications in medicinal chemistry and materials science (van Westrenen & Sherry, 1992).
Synthesis of Chiral Nonracemic Compounds
The synthesis of chiral nonracemic compounds via stereospecific substitution of methanesulfonates highlights the role of sulfonate esters (derived from methanesulfonyl chloride) in the stereoselective synthesis of organic molecules. This method has been employed to produce compounds with specific optical activities, which are crucial in the development of pharmaceuticals and asymmetric catalysts (Uenishi et al., 2004).
Novel Antifungal Compounds
Research into the synthesis of novel compounds combining 1,2,3-triazoles, piperidines, and thieno pyridine rings, including those with methanesulfonyl substituents, has shown potential in the development of antifungal agents. These studies are significant for discovering new treatments for fungal infections, demonstrating the utility of methanesulfonyl and related groups in medicinal chemistry (Darandale et al., 2013).
Wirkmechanismus
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c1-25(23,24)21-4-2-20(3-5-21)13(22)11-7-9-6-10(14(15,16)17)8-18-12(9)19-11/h6-8H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZPENWWHRFZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CN=C3N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728751.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728752.png)


![Methyl 2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2728757.png)




![N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2728765.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2728767.png)
![2-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2728768.png)
![Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate](/img/structure/B2728772.png)